

An In-depth Technical Guide to 1,6-Bismaleimidohexane (CAS: 4856-87-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Bismaleimidohexane

Cat. No.: B014167

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bismaleimidohexane (BMH) is a homobifunctional crosslinking reagent widely utilized in biochemistry, polymer chemistry, and pharmaceutical sciences.^[1] Its structure features two maleimide terminal groups separated by a six-carbon aliphatic spacer chain. This configuration allows for the covalent and irreversible linkage of molecules containing sulfhydryl (thiol) groups, most notably the cysteine residues in proteins and peptides.^{[2][3]}

The reaction proceeds under mild physiological conditions, making BMH an invaluable tool for studying protein structures, characterizing protein-protein interactions, and developing complex bioconjugates.^[4] In the field of drug development, BMH and similar maleimide-based linkers are critical components in the construction of Antibody-Drug Conjugates (ADCs), where they serve to attach highly potent cytotoxic agents to monoclonal antibodies, enabling targeted delivery to cancer cells.^{[5][6]} This guide provides a comprehensive overview of the technical data, experimental considerations, and core applications of **1,6-Bismaleimidohexane**.

Physicochemical and Technical Properties

The fundamental properties of **1,6-Bismaleimidohexane** are summarized below.

Property	Value	Citation(s)
CAS Number	4856-87-5	[2][7]
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₄	[4][7][8]
Molecular Weight	276.29 g/mol	[2][7][8]
Appearance	White to off-white or beige powder/crystal	[4][8]
Melting Point	136-144 °C	[9][10]
Purity	≥95-97% (typically by HPLC)	[9]
Spacer Arm Length	13.0 - 16.1 Å	[4][11][12]
Topological Polar Surface Area	74.8 Å ²	[4][7]
XLogP3	0.2	[7][13]
pKa (Predicted)	-1.90 ± 0.20	[4][10]

Core Reactivity: The Thiol-Maleimide Michael Addition

The primary utility of **1,6-Bismaleimido**hexane stems from the specific and efficient reaction of its maleimide groups with sulfhydryl groups. This reaction is a Michael-type addition, where the nucleophilic thiol attacks one of the vinyl carbons of the maleimide ring.

This conjugation is highly selective for sulfhydryls and proceeds optimally under mild, near-neutral conditions (pH 6.5-7.5).[2][3][4] Below this range, the reaction rate decreases as the thiol becomes protonated and less nucleophilic. Above pH 7.5, competing reactions, such as the hydrolysis of the maleimide ring or reaction with primary amines (e.g., lysine residues), can occur.[14] The resulting thioether bond is stable and considered irreversible under typical physiological conditions.[4][15]

Caption: Thiol-Maleimide Michael Addition Reaction.

Applications in Research and Drug Development

Protein Crosslinking and Structural Analysis

As a homobifunctional reagent, BMH can crosslink two sulfhydryl groups. This is useful for:

- **Intramolecular Crosslinking:** Stabilizing the tertiary or quaternary structure of a protein by linking two cysteine residues within the same polypeptide chain or protein complex.
- **Intermolecular Crosslinking:** Conjugating two different sulfhydryl-containing proteins or peptides to study their interactions or create novel fusion proteins.

The fixed distance of the 16.1 Å spacer arm provides a molecular ruler to probe the proximity of cysteine residues within a protein's three-dimensional structure.[\[4\]](#)[\[13\]](#)

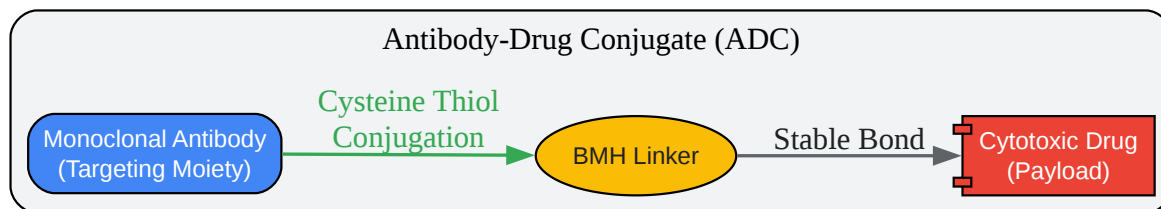
Development of Antibody-Drug Conjugates (ADCs)

A paramount application of maleimide-based linkers is in the synthesis of ADCs.[\[5\]](#) ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic drugs specifically to cancer cells.[\[6\]](#)[\[16\]](#)

The process typically involves:

- **Antibody Modification:** The interchain disulfide bonds of a monoclonal antibody (mAb) are partially or fully reduced to expose reactive sulfhydryl groups.
- **Linker-Payload Preparation:** A cytotoxic drug (payload) is first attached to a maleimide-containing linker, which may be BMH or a derivative.
- **Conjugation:** The sulfhydryl groups on the reduced mAb react with the maleimide group of the linker-payload construct, forming a stable ADC.

BMH's role as a non-cleavable linker ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized by the target cell and degraded in the lysosome, releasing the active drug.[\[6\]](#)[\[11\]](#)



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Caption: Conceptual Diagram of an Antibody-Drug Conjugate.

Polymer and Materials Science

In materials science, BMH is used as a crosslinking agent to enhance the mechanical and thermal properties of polymers.[1] It creates strong covalent bonds between polymer chains, improving durability, stability, and chemical resistance, which is valuable for developing high-performance composites, adhesives, and coatings.[1]

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking two proteins (Protein-A and Protein-B), where at least one contains an accessible sulfhydryl group.

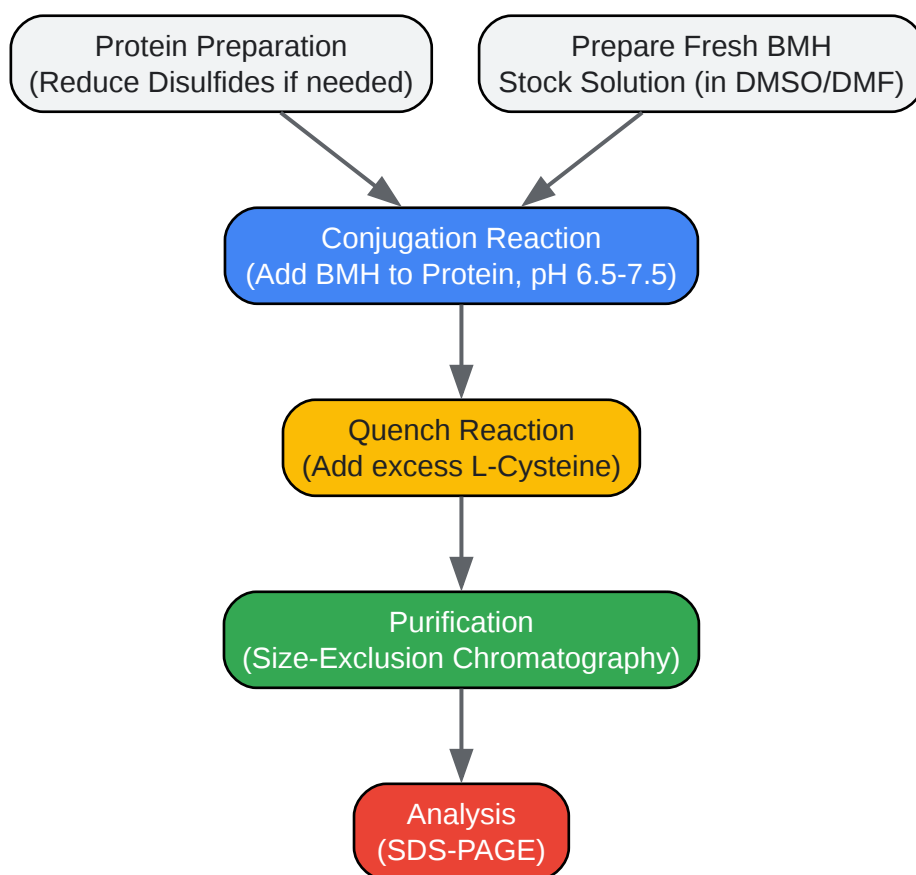
Materials:

- **1,6-Bismaleimidohehexane (BMH)**
- Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.2, degassed
- Reducing agent (e.g., DTT or TCEP), if needed
- Quenching reagent (e.g., L-cysteine or β -mercaptoethanol)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation:
 - If proteins lack free thiols, reduce native disulfide bonds using a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
 - Remove the reducing agent immediately via a desalting column to prevent interference with the maleimide reaction.
 - Dissolve the sulfhydryl-containing protein(s) in degassed PBS buffer (pH 6.5-7.5).
- BMH Stock Solution Preparation:
 - Immediately before use, dissolve BMH in anhydrous DMSO or DMF to a concentration of 10-20 mM. BMH has poor aqueous solubility and can hydrolyze, so fresh preparation is critical.[8]
- Conjugation Reaction:
 - Add the BMH stock solution to the protein solution at a 10- to 20-fold molar excess over the protein. The optimal ratio should be determined empirically.
 - Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
- Quenching:
 - Stop the reaction by adding a quenching reagent with a free thiol (e.g., L-cysteine) to a final concentration of ~50 mM. This will consume any unreacted BMH.
 - Incubate for an additional 15 minutes.
- Purification:
 - Remove excess crosslinker and unreacted proteins by size-exclusion chromatography (gel filtration) or dialysis against an appropriate buffer.

- Analysis:
 - Confirm successful crosslinking using SDS-PAGE. The crosslinked product should appear as a new band with a higher molecular weight.



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Caption: General Experimental Workflow for Protein Crosslinking.

Solubility and Storage

Proper handling and storage are crucial to maintain the reactivity of BMH.

Solvent	Solubility & Conditions	Citation(s)
Chloroform	Soluble	[3][4][17]
DMSO	Soluble at 3.33 mg/mL (12.05 mM). May require ultrasonic warming and heat to 60°C.	[8]
DMF	Soluble	[11]
Water	Not soluble	[11]
Corn Oil (with 10% DMSO)	Soluble at ≥ 2.5 mg/mL (9.05 mM) for in vivo use.	[8]

Form	Recommended Storage Conditions	Citation(s)
Powder	0-6°C or -20°C for long-term (3 years). Protect from heat and moisture.	[4][8][10]
In Solvent	Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month). Avoid freeze-thaw cycles.	[8]

Safety and Handling

1,6-Bismaleimidohehexane is classified as hazardous and requires careful handling.

Hazard Class	GHS Statement	Citation(s)
Acute Dermal Toxicity	H311: Toxic in contact with skin	[4] [7] [13]
Skin Irritation	H315: Causes skin irritation	[4] [7] [18]
Eye Irritation	H319: Causes serious eye irritation	[4] [7] [18]
Skin Sensitization	H317: May cause an allergic skin reaction	[4] [7]
Acute Oral Toxicity	H302: Harmful if swallowed	[7] [18]
Respiratory Irritation	H335: May cause respiratory irritation	[18] [19]

Recommended Handling Precautions:

- Handle in a well-ventilated place or fume hood.[\[19\]](#)
- Wear suitable protective clothing, including impervious gloves and safety goggles with side-shields.[\[19\]](#)[\[20\]](#)
- Avoid contact with skin and eyes.[\[19\]](#)
- Avoid formation of dust and aerosols.[\[19\]](#)
- Wash hands and any exposed skin thoroughly after handling.[\[18\]](#)[\[20\]](#)
- Store locked up and away from oxidizing agents.[\[3\]](#)[\[19\]](#)

Conclusion

1,6-Bismaleimidohexane is a robust and highly specific crosslinking agent for sulfhydryl-containing molecules. Its well-defined spacer length and reactivity under mild conditions have established it as a cornerstone reagent in protein chemistry for structural studies and bioconjugation. For drug development professionals, its application as a stable, non-cleavable linker in the architecture of Antibody-Drug Conjugates highlights its critical role in advancing

targeted cancer therapies. Adherence to proper handling, storage, and experimental protocols is essential for leveraging the full potential of this versatile molecule in research and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,6-Bismaleimidohehexane (CAS: 4856-87-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014167#1-6-bismaleimidohehexane-cas-number-4856-87-5]

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